Methyl 4-nitropentanoate Methyl 4-nitropentanoate
Brand Name: Vulcanchem
CAS No.: 10312-37-5
VCID: VC20959626
InChI: InChI=1S/C6H11NO4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3
SMILES: CC(CCC(=O)OC)[N+](=O)[O-]
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

Methyl 4-nitropentanoate

CAS No.: 10312-37-5

Cat. No.: VC20959626

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-nitropentanoate - 10312-37-5

Specification

CAS No. 10312-37-5
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name methyl 4-nitropentanoate
Standard InChI InChI=1S/C6H11NO4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3
Standard InChI Key GFUOCUCQTCSCPS-UHFFFAOYSA-N
SMILES CC(CCC(=O)OC)[N+](=O)[O-]
Canonical SMILES CC(CCC(=O)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

Methyl 4-nitropentanoate, also known as 4-nitrovaleric acid methyl ester or pentanoic acid, 4-nitro-, methyl ester, is an aliphatic ester with a nitro group at the 4-position. The compound has a defined molecular structure that contributes to its chemical reactivity and physical characteristics.

Basic Identification

The compound is characterized by several standardized identifiers used in chemical databases and literature. Its molecular formula is C6H11NO4, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms . The molecular weight of Methyl 4-nitropentanoate is 161.16 g/mol, which places it in the category of medium-sized organic molecules . For regulatory and database purposes, it is assigned the Chemical Abstracts Service (CAS) registry number 10312-37-5 .

Physical Properties

Methyl 4-nitropentanoate exhibits physical properties that are consistent with its molecular structure and functional groups. The compound exists as a liquid at standard temperature and pressure. Its physical properties are summarized in the following table:

PropertyValueSource
Physical StateLiquid
Density1.117 g/cm³
Boiling Point234.2°C at 760 mmHg
Flash Point103.8°C
ColorColorless to pale yellow
These physical properties are important considerations for handling, storage, and applications of the compound in laboratory and industrial settings.

Structural Features

The structural formula of Methyl 4-nitropentanoate can be represented as CC(CCC(=O)OC)N+[O-] . This SMILES notation indicates a pentanoic acid backbone with a methyl ester group at one end and a nitro group attached to the 4-position carbon, which also bears a methyl substituent. The compound's structure contributes significantly to its chemical behavior, including its participation in various chemical reactions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Methyl 4-nitropentanoate, with methods varying in terms of starting materials, reaction conditions, and yields.

Michael Addition Reactions

One of the most common and efficient methods for synthesizing Methyl 4-nitropentanoate involves Michael addition reactions. This approach typically uses methyl acrylate and nitroethane as starting materials . The reaction proceeds via a base-catalyzed nucleophilic addition, where the nucleophilic nitroethane adds to the electrophilic β-carbon of the α,β-unsaturated ester.
A notable advancement in this synthetic approach was reported in a study that employed microwave irradiation to accelerate the reaction . This method significantly reduced reaction times from days to minutes compared to conventional heating methods. The protocol involves combining nitroethane with methyl acrylate in the presence of a catalytic amount of base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or TMG (tetramethylguanidine) .
The microwave-assisted reaction offers several advantages, including:

  • Drastically reduced reaction times

  • Higher yields

  • Cleaner reaction profiles with fewer side products

  • Environmentally friendly conditions with reduced solvent usage

Other Synthetic Routes

Chemical Reactivity and Transformations

Methyl 4-nitropentanoate contains two reactive functional groups—the nitro group and the ester group—that enable it to participate in various chemical transformations.

Reduction Reactions

The nitro group in Methyl 4-nitropentanoate can undergo reduction to form the corresponding amine. This transformation is particularly valuable for accessing amino acid derivatives and other nitrogen-containing compounds. Common reducing agents for this transformation include:

  • Hydrogen gas with palladium or platinum catalysts

  • Metal/acid systems such as iron or zinc in acidic conditions

  • Hydride reducing agents like lithium aluminum hydride
    The resulting amino ester can serve as a precursor for various bioactive compounds and pharmaceutically relevant molecules.

Hydrolysis Reactions

The methyl ester functionality in Methyl 4-nitropentanoate can undergo hydrolysis under both acidic and basic conditions to yield 4-nitropentanoic acid . Basic hydrolysis typically employs aqueous sodium or potassium hydroxide, while acidic hydrolysis can be conducted using mineral acids such as hydrochloric or sulfuric acid.
The hydrolysis reaction is useful for converting the ester to the corresponding carboxylic acid, which can then participate in additional transformations including amide formation, reduction to alcohols, or conversion to acid chlorides.

Nitro Group Transformations

Beyond simple reduction, the nitro group in Methyl 4-nitropentanoate can undergo various other transformations, including:

  • Nef reaction to form ketones

  • Henry reaction (nitroaldol) when used as a building block

  • Nucleophilic substitution under specific conditions
    These transformations expand the utility of Methyl 4-nitropentanoate as a versatile intermediate in organic synthesis.

Research Applications

Methyl 4-nitropentanoate has found applications across several domains of chemical research, particularly in synthetic organic chemistry and materials science.

As a Synthetic Intermediate

Due to its bifunctional nature, Methyl 4-nitropentanoate serves as a valuable building block in the synthesis of complex molecules. The compound has been employed in constructing various structural motifs found in natural products, pharmaceuticals, and specialty chemicals . The presence of both nitro and ester functionalities allows for selective modifications at either end of the molecule, enabling divergent synthetic pathways from a common intermediate.

In Methodology Development

The synthesis and reactions of Methyl 4-nitropentanoate have contributed to the development of new methodologies in organic chemistry. For instance, the microwave-assisted Michael addition for its synthesis has demonstrated the broader applicability of microwave irradiation in accelerating organic reactions and improving reaction outcomes . This methodology has implications beyond this specific compound, offering insights into green chemistry approaches for related transformations.

Structure-Activity Relationship Studies

In biochemical and pharmaceutical research, Methyl 4-nitropentanoate and its derivatives have been studied to evaluate structure-activity relationships. The compound's structural features, particularly the nitro group, can significantly influence biological activities, making it a useful model for understanding structure-function relationships in biological systems.

Comparative Analysis with Related Compounds

Methyl 4-nitropentanoate belongs to a family of nitro esters, and its properties and reactivity can be better understood through comparison with structurally related compounds.

Comparison with Methyl 4-methyl-4-nitropentanoate

Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1) is a closely related compound with an additional methyl group at the 4-position. This structural difference leads to notable changes in physical properties and reactivity . The additional methyl group increases the steric hindrance around the nitro-bearing carbon, potentially affecting the rate and selectivity of reactions involving this center.

PropertyMethyl 4-nitropentanoateMethyl 4-methyl-4-nitropentanoate
Molecular FormulaC6H11NO4C7H13NO4
Molecular Weight161.16 g/mol175.18 g/mol
Flash Point103.8°C113°C (closed cup)
CAS Number10312-37-516507-02-1
The quaternary carbon bearing the nitro group in Methyl 4-methyl-4-nitropentanoate results in different chemical behavior compared to the tertiary carbon in Methyl 4-nitropentanoate, particularly in reactions involving the nitro group.

Comparison with 4-Nitropentanoic Acid

4-Nitropentanoic acid (CAS: 32827-16-0) is the carboxylic acid counterpart of Methyl 4-nitropentanoate, obtained through hydrolysis of the ester group . While retaining the nitro functionality, the carboxylic acid group introduces different reactivity patterns and physical properties:

  • Increased hydrogen bonding capabilities

  • Higher boiling point

  • Greater acidity

  • Altered solubility profile The carboxylic acid functionality allows for additional reaction pathways, including direct amide formation, decarboxylation reactions, and coordination to metal centers.

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